![molecular formula C19H20ClN3O4S B2997909 N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260630-91-8](/img/no-structure.png)
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
- A study explored the design and synthesis of certain derivatives of this compound, testing their in vitro cytotoxic activity on 60 cancer cell lines. One compound showed significant cancer cell growth inhibition against eight cancer cell lines, indicating potential anticancer properties (Al-Sanea et al., 2020).
Radioligand Imaging
- The compound's derivatives have been used in radioligand imaging, particularly for targeting the translocator protein (18 kDa) with positron emission tomography. This application is significant in neurological and oncological research (Dollé et al., 2008).
Antimicrobial Activity
- Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. They showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2-(2-methylpropyl)malonic acid followed by cyclization and subsequent reaction with acetic anhydride and thionyl chloride to form the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-(2-methylpropyl)malonic acid", "acetic anhydride", "thionyl chloride" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with 2-(2-methylpropyl)malonic acid in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide intermediate.", "Step 2: The amide intermediate is cyclized using trifluoroacetic acid to form the thieno[3,2-d]pyrimidinone intermediate.", "Step 3: The thieno[3,2-d]pyrimidinone intermediate is reacted with acetic anhydride and thionyl chloride to form the final product, N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
Número CAS |
1260630-91-8 |
Fórmula molecular |
C19H20ClN3O4S |
Peso molecular |
421.9 |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-11(2)9-23-18(25)17-14(6-7-28-17)22(19(23)26)10-16(24)21-12-4-5-15(27-3)13(20)8-12/h4-8,11H,9-10H2,1-3H3,(H,21,24) |
Clave InChI |
ROISDUUSZJFJRO-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



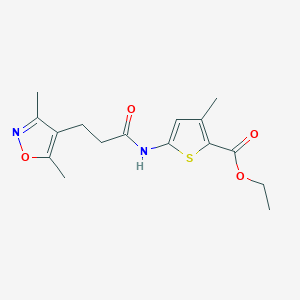
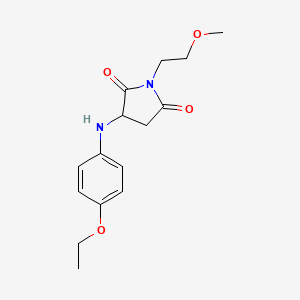
![N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2997828.png)
![5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2997830.png)
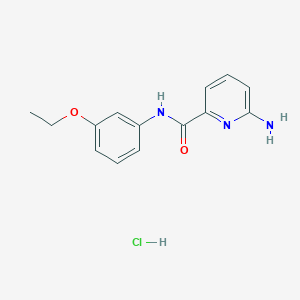
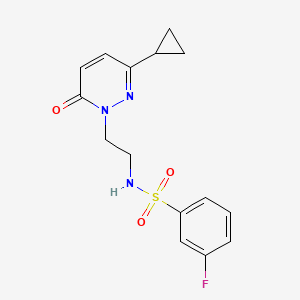
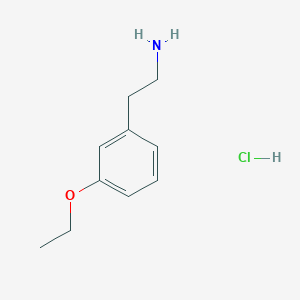
![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)

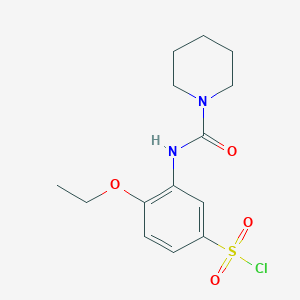

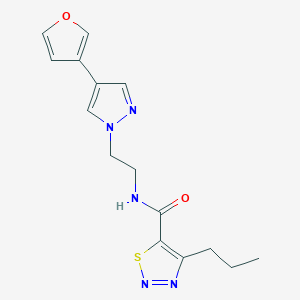
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2997848.png)